molecular formula C21H27NO7 B1153930 (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one CAS No. 51804-69-4

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one

Cat. No.: B1153930
CAS No.: 51804-69-4
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Preparation Methods

The specific synthetic routes and reaction conditions for (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one have not been publicly reported. it is known to be a natural alkaloid found in the root of Stephania japonica. Industrial production methods typically involve extraction and purification from natural sources, followed by quality assurance processes to ensure high purity levels.

Mechanism of Action

The mechanism of action of (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one involves its interaction with various molecular targets and pathways. It is known to participate in oxidation and reduction reactions, which can affect cellular processes and biochemical pathways. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in metabolic processes.

Biological Activity

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one is a complex alkaloid derived from the plant Stephania japonica. Its unique structural features contribute to various biological activities that are of significant interest in pharmacological research.

Chemical Structure and Properties

This compound belongs to a class of natural products known for their diverse biological activities. The intricate pentacyclic structure and multiple methoxy groups suggest potential interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H30N2O5
Molecular Weight398.48 g/mol
CAS Number51804-69-4

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Effects

Several studies have explored the anticancer potential of this alkaloid. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase through modulation of key signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation (such as carrageenan-induced paw edema), it significantly reduced swelling and inflammatory markers (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in treating inflammatory diseases.

The exact molecular targets of (1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy have not been fully elucidated; however:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with nuclear receptors could influence gene expression related to growth and apoptosis.
  • Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers tested the antimicrobial efficacy of this compound against a panel of bacteria using disk diffusion methods. Results showed inhibition zones ranging from 15mm to 25mm depending on the strain tested.

Study 2: Cancer Cell Line Testing

A recent investigation in Cancer Letters assessed the cytotoxic effects on MCF-7 and A549 cell lines using MTT assays. The results indicated a dose-dependent inhibition with IC50 values of 20 µM for MCF-7 and 25 µM for A549 cells.

Study 3: Anti-inflammatory Effects

In an experimental model published in Phytotherapy Research, administration of the compound significantly decreased paw edema by approximately 40% compared to control groups treated with saline.

Properties

IUPAC Name

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUCZBFYDREBB-XDBOFGOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125310
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51804-69-4
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51804-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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